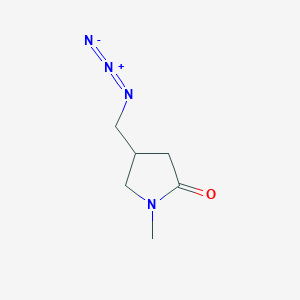

4-(azidomethyl)-1-methylpyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical compounds like “4-(azidomethyl)-1-methylpyrrolidin-2-one” are typically characterized by their molecular structure, which includes the types and arrangement of atoms. The name suggests that this compound contains an azidomethyl group (-CH2-N3) and a pyrrolidin-2-one group, which is a five-membered ring containing nitrogen .

Synthesis Analysis

The synthesis of a compound like this would likely involve the introduction of the azidomethyl group into the pyrrolidin-2-one structure. This could potentially be achieved through various organic chemistry reactions .Molecular Structure Analysis

The molecular structure of a compound is determined by the types of atoms it contains and how these atoms are arranged. In the case of “4-(azidomethyl)-1-methylpyrrolidin-2-one”, it would have a pyrrolidin-2-one ring with an azidomethyl group attached .Chemical Reactions Analysis

The azide group in this compound could potentially undergo a variety of reactions. For example, azides are known to participate in click reactions, such as the Huisgen 1,3-dipolar cycloaddition .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure and can include factors like solubility, stability, and reactivity .Scientific Research Applications

Synthesis of Various Heterocycles

Organic azides such as “4-(azidomethyl)-1-methylpyrrolidin-2-one” can be used in the synthesis of various heterocycles. These reactions can be intermolecular or intramolecular, under thermal, catalyzed, or noncatalyzed reaction conditions . They can be used to prepare basic five-, six-, organometallic heterocyclic-membered systems and/or their fused analogs .

Catalysts in Chemoselectivity

Organic azides can be used in the chemoselectivity favoring C−H and C-N bonds. They can be used in one-pot procedures, such as the Ugi four-component reaction .

Nucleophilic Addition

Organic azides can be used in nucleophilic addition reactions, such as the Aza-Michael addition .

Cycloaddition Reactions

Organic azides can be used in cycloaddition reactions, such as [3+2] cycloaddition .

Cross-Linkers in Material Sciences

Organic azides can be used as cross-linkers in material sciences. They can produce highly reactive nitrenes that show extraordinary efficiency in polymer crosslinking . This process is used to alter the physical properties of polymers and to boost efficiencies of polymer-based devices such as membrane fuel cells, organic solar cells (OSCs), light-emitting diodes (LEDs), and organic field-effect transistors (OFETs) .

Thermosets

Organic azides can be used in thermosets. In most cases, organic azides with multiple azide functions are employed which can either be small molecules or oligo- and polymers .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(azidomethyl)-1-methylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-10-4-5(2-6(10)11)3-8-9-7/h5H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRANEWSMXACCSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1=O)CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Azidomethyl)-1-methylpyrrolidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-phenylethyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6432430.png)

![2-[(2,4-difluorophenoxy)methyl]pyridine](/img/structure/B6432435.png)

![1-(azepan-1-yl)-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6432443.png)

![benzyl[(3-methoxyphenyl)methyl]methylamine](/img/structure/B6432450.png)

![2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6432455.png)

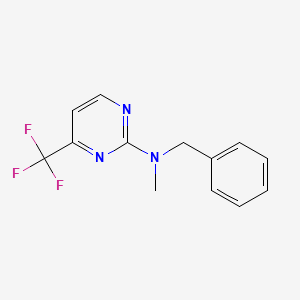

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B6432458.png)

![1-(piperidin-1-yl)-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6432466.png)

![2-[4-(2-phenylethyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B6432475.png)

![2'-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B6432487.png)